molecular formula C14H13ClN4O2S2 B2892889 1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-cyclopropylurea CAS No. 1172947-91-9

1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-cyclopropylurea

Cat. No. B2892889
CAS RN: 1172947-91-9
M. Wt: 368.85
InChI Key: LXBDFXNDUNSFNL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a thiadiazole ring and a urea moiety. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the thiadiazole ring might participate in reactions with electrophiles, while the urea group could potentially form hydrogen bonds .

Scientific Research Applications

Synthesis and Pharmacological Properties

Thiadiazole compounds, including variations structurally related to the specified compound, have demonstrated a broad spectrum of biological activities. These activities encompass antimicrobial, anti-inflammatory, analgesic, and even anticancer potentials. A study focused on bis-heterocyclic derivatives with thiadiazole moieties has found that certain compounds showed potent antimicrobial properties against various microbes. Additionally, other compounds within this class have shown promising anti-inflammatory, analgesic, and ulcerogenic activities, highlighting their potential for further pharmacological evaluation and development (Ravindra Kumar & Hament Panwar, 2015).

Antimicrobial and Antiviral Applications

The exploration of thiadiazole derivatives has extended into antimicrobial and antiviral research areas. Novel synthetic routes have led to compounds that possess significant antibacterial and antifungal activities. This includes the synthesis of new thiazolidine and imidazolidine derivatives with pharmacological interest, where certain products showed antimicrobial effects (N. Elaasar & K. Saied, 2008). Additionally, specific 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides synthesized in a study were found to exhibit antiviral activity against the tobacco mosaic virus, underscoring the potential of thiadiazole derivatives in antiviral research (Zhuo Chen et al., 2010).

Molecular Structure and Dyeing Performance

On a molecular level, the structure and electronic properties of thiadiazole derivatives have been extensively studied, with research detailing crystal structures, bonding interactions, and electronic properties. This foundational knowledge supports the understanding of how these compounds interact at the molecular level and their potential applications in designing new materials or drugs. Additionally, certain derivatives have been applied in the dyeing industry, showcasing their utility beyond pharmaceuticals (A. Saeed & M. Parvez, 2005).

properties

IUPAC Name

1-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-cyclopropylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2S2/c15-9-3-1-8(2-4-9)11(20)7-22-14-19-18-13(23-14)17-12(21)16-10-5-6-10/h1-4,10H,5-7H2,(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBDFXNDUNSFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-cyclopropylurea

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